molecular formula C11H19NO2 B14382163 3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal CAS No. 88652-89-5

3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal

Cat. No.: B14382163
CAS No.: 88652-89-5
M. Wt: 197.27 g/mol
InChI Key: KMSSUAUWBZZXNO-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal is a chemical compound known for its unique structure and potential applications in various fields of scientific research. It is characterized by the presence of a morpholine ring and a butanal group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal typically involves the reaction of 3,3-dimethylbutanal with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The choice of raw materials and reaction conditions is critical to achieving cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-morpholin-4-ylpropanal
  • N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride
  • 3-[(Benzyloxycarbonyl)amino]propionaldehyde

Uniqueness

3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal is unique due to its specific structural features, such as the presence of both a morpholine ring and a butanal group

Properties

CAS No.

88652-89-5

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

3,3-dimethyl-2-(morpholin-4-ylmethylidene)butanal

InChI

InChI=1S/C11H19NO2/c1-11(2,3)10(9-13)8-12-4-6-14-7-5-12/h8-9H,4-7H2,1-3H3

InChI Key

KMSSUAUWBZZXNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=CN1CCOCC1)C=O

Origin of Product

United States

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